1-Piperidineethanamine,a,a-dimethyl-,dihydrochloride

Vue d'ensemble

Description

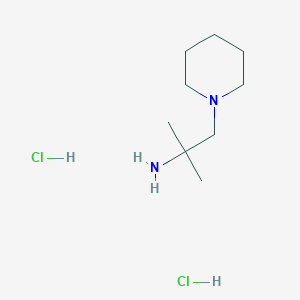

“1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is also known by other synonyms such as "2-methyl-1-piperidin-1-ylpropan-2-amine; dihydrochloride" . The compound has a molecular weight of 229.19038 .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride”, has been a subject of research . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI key for “1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride” is VTSKVIFOEYBQCW-UHFFFAOYSA-N . The canonical SMILES representation is CC©(CN1CCCCC1)N.Cl.Cl .Other physical and chemical properties such as melting point, boiling point, and density were not available in the searched resources .

Applications De Recherche Scientifique

Food-Borne Amines and Amides as Potential Precursors of Carcinogens

This study highlights the importance of naturally occurring amines and amides, such as piperidine compounds, as precursors to carcinogenic N-nitroso compounds in vivo. The investigation into the occurrence, biotransformation, and epidemiological significance of these compounds emphasizes their potential role in human cancer incidence. Notably, piperidine was identified in common spices like white and black pepper, and under acidic conditions, it readily reacts with nitrite to form carcinogenic N-nitroso-piperidine, showcasing the chemical's relevance in dietary cancer risk assessment (J. K. Lin, 1986).

Piperine: Bioactivity and Studies

Piperine, a major compound present in black pepper, carries numerous bioactive effects, including antimicrobial action and various physiological effects beneficial to human health. Its clinical studies have demonstrated remarkable antioxidant, antitumor, and drug availability-enhancing characteristics, along with immunomodulatory potential. This underscores the therapeutic potential of piperine and the need to incorporate it into health-enhancing medical formulations (Z. Stojanović-Radić et al., 2019).

Piperazine Derivatives for Therapeutic Use

The significance of piperazine and its derivatives in drug design is underscored by their presence in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. The flexibility of the piperazine scaffold in drug discovery is highlighted, suggesting its potential for the development of new therapeutic agents (A. Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine and Its Analogues

This review focuses on the anti-mycobacterial compounds over the past five decades where piperazine has been used as a vital building block. The significant activity of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, is discussed. This sheds light on the medicinal chemistry of piperazine derivatives and their potential as cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Propriétés

IUPAC Name |

2-methyl-1-piperidin-1-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2,10)8-11-6-4-3-5-7-11;;/h3-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSKVIFOEYBQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidineethanamine,a,a-dimethyl-,dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)

![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)